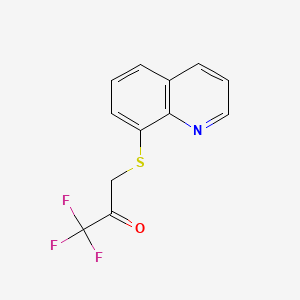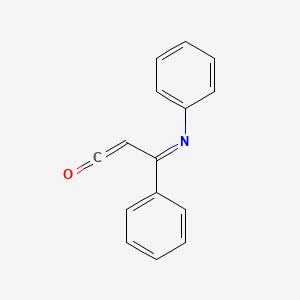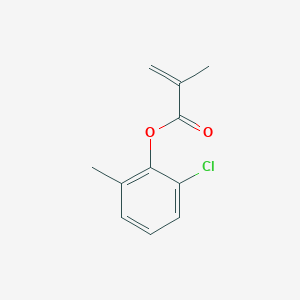
2-Chloro-6-methylphenyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methylphenyl 2-methylprop-2-enoate: 2-chloro-6-methylphenyl isocyanate , is a chemical compound with the following structure:
Structure: Cl−C6H3CH3COO
It contains a chlorine atom attached to a phenyl ring and an ester group. This compound is of interest due to its diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-chloro-6-methylphenyl 2-methylprop-2-enoate involves the reaction of 2-chloro-6-methylphenol (also known as 2-chloro-6-methylphenyl alcohol) with acetyl chloride. The reaction proceeds as follows:
Cl−C6H3CH3OH+CH3COCl→Cl−C6H3CH3COO+HCl
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using appropriate equipment and safety precautions. It is essential to handle the corrosive and toxic reagents carefully.
Analyse Des Réactions Chimiques
Reactions:
Substitution Reactions: 2-chloro-6-methylphenyl 2-methylprop-2-enoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Free Radical Halogenation: When exposed to halogen radicals (e.g., bromine radicals), it can undergo halogenation at the benzylic position.
Nucleophiles: Amines, alcohols, thiols
Halogenation: N-bromosuccinimide (NBS) in free radical reactions
Major Products: The major product of substitution reactions depends on the specific nucleophile used. For example, with an amine, the product would be an amide.
Applications De Recherche Scientifique
2-Chloro-6-methylphenyl 2-methylprop-2-enoate finds applications in:
Organic Synthesis: As an intermediate in the synthesis of other compounds.
Medicinal Chemistry: It may have potential pharmaceutical applications.
Materials Science: For modifying surfaces or creating functionalized materials.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific application. It could involve interactions with biological targets, enzymatic inhibition, or other pathways.
Comparaison Avec Des Composés Similaires
While 2-chloro-6-methylphenyl 2-methylprop-2-enoate is unique due to its specific substitution pattern, similar compounds include other halogenated phenyl esters and isocyanates.
Propriétés
Numéro CAS |
126969-77-5 |
|---|---|
Formule moléculaire |
C11H11ClO2 |
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
(2-chloro-6-methylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-7(2)11(13)14-10-8(3)5-4-6-9(10)12/h4-6H,1H2,2-3H3 |
Clé InChI |
YUDJQIVGLDQNOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



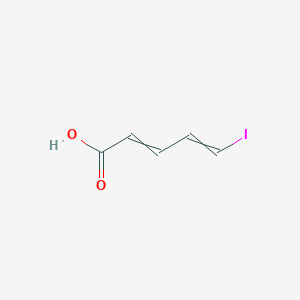

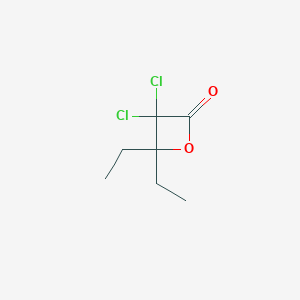

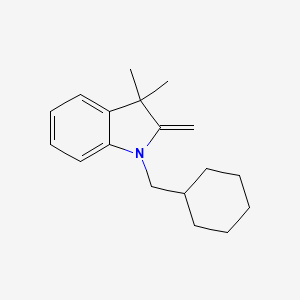
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
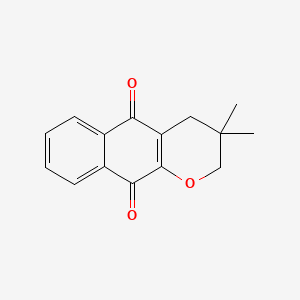
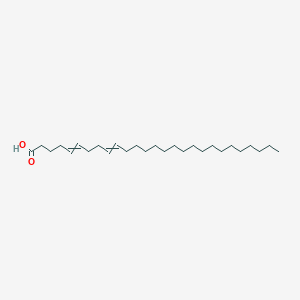
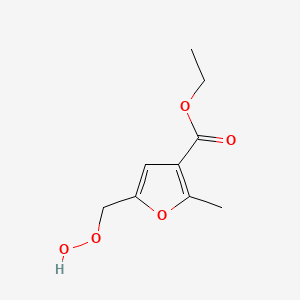
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
